molecular formula C12H14BrNO2 B6282297 3-bromo-1-(4-methoxyphenyl)piperidin-2-one CAS No. 1339348-64-9

3-bromo-1-(4-methoxyphenyl)piperidin-2-one

Cat. No.: B6282297
CAS No.: 1339348-64-9
M. Wt: 284.15 g/mol
InChI Key: ADDRTFSRBNLONX-UHFFFAOYSA-N
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Description

3-bromo-1-(4-methoxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14BrNO2 It is a derivative of piperidinone, a six-membered ring containing nitrogen The compound features a bromine atom at the 3-position and a methoxyphenyl group at the 1-position of the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(4-methoxyphenyl)piperidin-2-one typically involves the bromination of a piperidinone precursor. One common method includes the reaction of 4-methoxyphenylpiperidin-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(4-methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of piperidine or dihydropyridine derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

3-bromo-1-(4-methoxyphenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-(4-methoxyphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The bromine and methoxyphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-(2-methoxyphenyl)piperidin-2-one
  • 3-bromo-1-(4-methylphenyl)piperidin-2-one
  • 3-chloro-1-(4-methoxyphenyl)piperidin-2-one

Uniqueness

3-bromo-1-(4-methoxyphenyl)piperidin-2-one is unique due to the specific positioning of the bromine and methoxyphenyl groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacological or material properties, making it valuable for specific applications .

Properties

CAS No.

1339348-64-9

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-bromo-1-(4-methoxyphenyl)piperidin-2-one

InChI

InChI=1S/C12H14BrNO2/c1-16-10-6-4-9(5-7-10)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3

InChI Key

ADDRTFSRBNLONX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2=O)Br

Purity

95

Origin of Product

United States

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